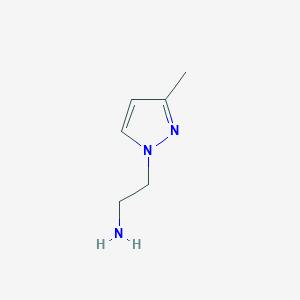

2-(3-Methyl-pyrazol-1-yl)-ethylamine

Descripción general

Descripción

2-(3-Methyl-pyrazol-1-yl)-ethylamine is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group at the 3-position and an ethylamine group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine typically involves the reaction of 3-methylpyrazole with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 3-methylpyrazole, followed by the addition of ethylamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-pyrazol-1-yl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(3-Methyl-pyrazol-1-yl)-ethylamine has shown promise as a lead compound for drug development. Its structure allows for modifications that can enhance its biological activity.

Case Study: BCL6 Inhibitors

A study optimized BCL6 inhibitors by incorporating pyrazole derivatives, including this compound. The modifications led to significant improvements in potency and permeability, suggesting that compounds with similar structures could be effective in treating diseases associated with BCL6 dysregulation .

Pharmacology

The pharmacokinetic and pharmacodynamic properties of this compound are of interest for understanding its behavior in biological systems.

Research Findings:

Studies have indicated that the compound can interact with specific molecular targets, acting as either an inhibitor or an activator of enzymatic activity. This modulation can influence various signaling pathways, making it a candidate for further pharmacological investigation .

Materials Science

The versatility of this compound extends to materials science, where it can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Applications:

The compound can be integrated into polymer matrices or used as a precursor for the synthesis of advanced materials, potentially leading to innovations in electronics or photonics .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-pyrazol-1-yl)-ethylamine involves its interaction with various molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Methylpyrazole: Lacks the ethylamine group, making it less versatile in forming derivatives.

2-(1H-Pyrazol-1-yl)-ethylamine: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

Uniqueness

2-(3-Methyl-pyrazol-1-yl)-ethylamine is unique due to the presence of both the methyl group and the ethylamine group, which confer distinct chemical and biological properties

Actividad Biológica

2-(3-Methyl-pyrazol-1-yl)-ethylamine, a compound featuring a pyrazole moiety, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of scientific literature.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL depending on the strain tested .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications on the pyrazole ring can significantly influence biological activity. For instance, substituents at the 3-position of the pyrazole ring enhance antimicrobial potency, while variations at the ethylamine side chain can affect anticancer efficacy.

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Parent Compound | Moderate Antimicrobial | MIC values: 8 µg/mL against E. coli |

| 3-Methyl Substituted | Enhanced Antimicrobial | MIC values: 4 µg/mL against S. aureus |

| Ethylamine Variants | Variable Anticancer | Induces apoptosis in MCF-7 cells |

Study on Antimicrobial Activity

In one study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Evaluation of Anticancer Effects

A separate investigation focused on the anticancer potential of this compound involved treating HeLa cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in cell death, with an IC50 value calculated at approximately 15 µM after 48 hours of treatment. This study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics .

Propiedades

IUPAC Name |

2-(3-methylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSLQAZFZWQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390107 | |

| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62821-90-3 | |

| Record name | 3-Methyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62821-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.